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Compound of Interest

[4-(Aminomethyl)oxan-4-
Compound Name:
yllmethanol

Cat. No.: B1291429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for the compound [4-
(Aminomethyl)oxan-4-ylmethanol (CAS: 959238-22-3). Due to the limited availability of
public experimental data for this specific molecule, this document presents predicted values
and representative data from structurally analogous compounds. The information herein is
intended to serve as a reference for researchers in the fields of medicinal chemistry, organic
synthesis, and drug development for the characterization of this and similar chemical entities.

Chemical Structure and Properties

o |[UPAC Name: [4-(Aminomethyl)oxan-4-yllmethanol[1][2]
e Molecular Formula: C7H1sNOz[1][2]

e Molecular Weight: 145.20 g/mol [2]
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Spectroscopic Data Summary
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The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for [4-(Aminomethyl)oxan-4-yllmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for [4-(Aminomethyl)oxan-4-ylJmethanol is not publicly
available. The predicted *H and 3C NMR chemical shifts are based on the analysis of its
functional groups and data from analogous structures such as 4-(aminomethyl)piperidine and
other substituted tetrahydropyrans.[3][4]

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Coupling
Protons Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)
-CH2- (oxan ring,
_ 1.40 - 1.60 m 4H -
axial)
-CH:z- (oxan ring,
_ 3.60 - 3.80 m 4H -
equatorial)
-CH2-NH:2 2.80 - 3.00 S 2H -
-CH2-OH 3.50-3.70 S 2H -
-NH2 1.50 - 2.50 brs 2H -
-OH 2.00 - 4.00 brs 1H -

Table 2: Predicted 3C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (6, ppm)
Quaternary C (C-4) 40 - 45
-CH:z- (oxan ring) 60 - 65
-CH2-NH: 45 - 50
-CH2-OH 65 - 70
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-N,
and C-O functional groups. Primary amines typically exhibit a pair of N-H stretching bands.[5]

Table 3: Predicted IR Absorption Bands

Predicted
Functional Group Wavenumber Intensity Description
(cm™)
O-H (alcohol) 3200 - 3600 Strong, Broad Stretching Vibration
_ _ Asymmetric &
N-H (amine) 3300 - 3500 Medium ) )
Symmetric Stretching
C-H (alkane) 2850 - 2960 Medium to Strong Stretching Vibration
) ) Bending (Scissoring)
N-H (amine) 1590 - 1650 Medium o
Vibration
C-O (alcohol) 1000 - 1260 Strong Stretching Vibration

Mass Spectrometry (MS)

The mass spectrum is anticipated to show a molecular ion peak (M+). The fragmentation
pattern will be influenced by the presence of the hydroxyl and aminomethyl groups, with alpha-
cleavage being a characteristic pathway for both amines and alcohols.[5][6][7][8] The nitrogen
rule suggests that a molecule with an odd number of nitrogen atoms will have an odd-
numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Fragmentation
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Predicted Relative

m/z lon
Abundance

145 [C7H15sNO2]* (M) Low

128 [M - NHs]* Moderate
114 [M - CH20H]* Moderate

85 [M - CH20H - NH3]* High

72 [CaH10N]* Moderate

44 [CH2NH2]* High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CD30OD, or D20). The choice of solvent is critical
to avoid exchange of the -OH and -NH: protons.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o To confirm the identity of -OH and -NH2 peaks, a D20 exchange experiment can be
performed. Add a drop of D20 to the NMR tube, shake, and re-acquire the spectrum. The
signals corresponding to the exchangeable protons will disappear or significantly diminish.

[5]

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum.
o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to
differentiate between CH, CHz, and CHs groups.

IR Spectroscopy

o Sample Preparation: As the compound is a solid, the KBr pellet method is suitable.[9][10]

o Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[10]

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
usually recorded in the 4000-400 cm~* range.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), can be used. ESI is a soft ionization
technique suitable for polar molecules and is likely to yield a prominent protonated molecular
ion [M+H]*. El is a harder ionization technique that will result in more extensive
fragmentation.[11]
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o Data Acquisition:

o Introduce the sample into the ion source via direct infusion or through a chromatographic
system (e.g., GC-MS or LC-MS).

o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation of the molecular ion.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the
predicted fragmentation pathways for [4-(Aminomethyl)oxan-4-ylJmethanol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Predicted major fragmentation pathways for [4-(Aminomethyl)oxan-4-ylJmethanol in
mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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